molecular formula C15H16N6O3 B2589516 (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-53-1

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2589516
CAS No.: 537667-53-1
M. Wt: 328.332
InChI Key: LVXMTBMGNIZEJZ-CGOBSMCZSA-N
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Description

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antiproliferative and anticancer properties.

Mechanism of Action

Target of Action

The primary target of the compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR and inhibits its activity, which in turn prevents the activation of the downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the activation of key oncogenes such as KRAS, MAP2K, and EGFR itself . This leads to a decrease in cell proliferation and survival, thereby inhibiting the growth and prognosis of cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the Reactive Oxygen Species (ROS) levels in lung cancer cells and an alteration in the mitochondrial membrane potential (MMP) . These changes are vital prerequisites for better plausible EGFR inhibitors devoid of cardiotoxicity .

Biochemical Analysis

Biochemical Properties

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR). This compound interacts with EGFR by binding to its catalytic site, leading to the inhibition of its activity . Additionally, it has been shown to interact with other proteins involved in cell signaling pathways, such as KRAS and MAP2K, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to alter mitochondrial membrane potential (ΔΨm) and reduce reactive oxygen species (ROS) levels in lung cancer cells . It also downregulates the expression of key oncogenes, including KRAS, MAP2K, and EGFR, which are critical players in cell signaling pathways . These changes result in the inhibition of cancer cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic site of EGFR, inhibiting its kinase activity and preventing downstream signaling . This compound also interacts with other signaling molecules, leading to the downregulation of oncogene expression and the inhibition of cell proliferation . Furthermore, it modulates mitochondrial function by altering the membrane potential and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound has demonstrated stability under various conditions, maintaining its inhibitory effects on EGFR and other signaling molecules . Long-term studies have shown that it can sustain its impact on cellular function, leading to prolonged inhibition of cancer cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound also affects metabolic flux by modulating the levels of various metabolites, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments, such as the mitochondria and the cytoplasm, where it interacts with its target molecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 6-hydrazinyl-9H-purine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its specific structural configuration and the presence of both purine and trimethoxybenzylidene moieties. This combination enhances its biological activity and specificity towards certain cellular targets, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-22-10-4-9(5-11(23-2)13(10)24-3)6-20-21-15-12-14(17-7-16-12)18-8-19-15/h4-8H,1-3H3,(H2,16,17,18,19,21)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXMTBMGNIZEJZ-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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